molecular formula C15H22N2O2 B5364056 1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide

1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide

Cat. No. B5364056
M. Wt: 262.35 g/mol
InChI Key: KMVYGYZLCYJKNI-UHFFFAOYSA-N
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Description

1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide, also known as ABT-288, is a novel compound that has been studied for its potential therapeutic benefits in various neurological disorders. It belongs to the class of selective histamine H3 receptor antagonists, which have been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine.

Mechanism of Action

1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide acts as a selective antagonist of the histamine H3 receptor, which is primarily located in the central nervous system. The H3 receptor is involved in the modulation of neurotransmitter release, and its antagonism by this compound leads to increased release of dopamine, norepinephrine, and acetylcholine. This mechanism of action is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase wakefulness and reduce sleep in animal models, as well as improve cognitive function and memory. In addition, this compound has been shown to increase dopamine release in the prefrontal cortex and striatum, as well as norepinephrine release in the prefrontal cortex. These effects are consistent with the proposed mechanism of action of this compound as an H3 receptor antagonist.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide for lab experiments is its selectivity for the H3 receptor, which reduces the potential for off-target effects. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide. One area of interest is its potential therapeutic benefits in neurological disorders such as ADHD, schizophrenia, and Alzheimer's disease. In addition, further studies are needed to elucidate the mechanism of action of this compound and its effects on neurotransmitter release. Finally, the development of more soluble forms of this compound could improve its utility in experimental settings.

Synthesis Methods

The synthesis of 1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of 4-methoxy-3-methylbenzaldehyde with piperidine to form 1-(4-methoxy-3-methylbenzyl)piperidine. This intermediate is then reacted with cyanogen bromide to form 1-(4-methoxy-3-methylbenzyl)-3-cyanopiperidine, which is subsequently reduced with lithium aluminum hydride to yield this compound. The overall yield of this synthesis method is approximately 15%.

Scientific Research Applications

1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic benefits in various neurological disorders, including attention deficit hyperactivity disorder (ADHD), schizophrenia, and Alzheimer's disease. Several preclinical studies have shown that this compound can improve cognitive function and memory in animal models of these disorders. In addition, this compound has been shown to increase wakefulness and reduce sleep in animal models, suggesting its potential as a wake-promoting agent.

properties

IUPAC Name

1-[(4-methoxy-3-methylphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-8-12(5-6-14(11)19-2)9-17-7-3-4-13(10-17)15(16)18/h5-6,8,13H,3-4,7,9-10H2,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVYGYZLCYJKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCCC(C2)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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